1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine
描述
1-cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a piperazine-based compound featuring two distinct substituents: a cyclopropanecarbonyl group at the 1-position and a 3-(pyridin-2-yloxy)benzoyl moiety at the 4-position. Piperazine derivatives are widely explored in medicinal chemistry due to their conformational flexibility, which enhances binding to biological targets, and their ability to modulate physicochemical properties such as solubility and metabolic stability . This compound has been identified as a poly-(ADP-ribose) polymerase (PARP) inhibitor, with its crystalline form L demonstrating enhanced stability and solvent-free characteristics, enabling precise dosing in therapeutic applications . The cyclopropane ring likely contributes to steric stabilization and metabolic resistance, while the pyridin-2-yloxy group may facilitate hydrogen bonding interactions with target enzymes.
属性
IUPAC Name |
cyclopropyl-[4-(3-pyridin-2-yloxybenzoyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-19(15-7-8-15)22-10-12-23(13-11-22)20(25)16-4-3-5-17(14-16)26-18-6-1-2-9-21-18/h1-6,9,14-15H,7-8,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNSCLXTBMZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-Cyclopropanecarbonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine core, which is a common structural motif in many pharmacologically active compounds. Its structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.33 g/mol
The compound is believed to exert its biological effects through interaction with various biological targets, including receptors and enzymes. Specifically, it has been noted for its inhibitory effects on RNA helicase DHX9, which plays a critical role in RNA metabolism and has implications in cancer biology .
Anticancer Properties
Recent studies have indicated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), OVCAR-3 (ovarian cancer)
- IC Values : Ranged from 19.9 µM to 75.3 µM, indicating moderate potency in inhibiting cell growth .
Selectivity and Toxicity
The selectivity of the compound towards cancer cells over normal cells is a crucial aspect of its therapeutic potential. Preliminary findings suggest that it exhibits lower toxicity towards non-cancerous human mesenchymal stem cells compared to cancerous cells, which is promising for further development .
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Study on CB1 Inverse Agonists : A related compound was shown to selectively bind to cannabinoid receptors, demonstrating potential for developing drugs with fewer side effects compared to existing treatments .
- MAGL Inhibitors : Research on benzoylpiperidine derivatives revealed that modifications could enhance potency and selectivity against specific enzymes involved in lipid metabolism, suggesting a pathway for optimizing the biological activity of piperazine-based compounds .
Data Tables
| Biological Activity | Cell Line | IC (µM) | Selectivity |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 19.9 | Higher against cancer cells |
| Antiproliferative | OVCAR-3 | 75.3 | Lower toxicity towards hMSC |
相似化合物的比较
Cytotoxic Piperazine Derivatives
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (e.g., compounds 5a–g ) were synthesized and tested against multiple cancer cell lines (liver, breast, colon). These compounds exhibit cytotoxicity via mechanisms linked to their benzoyl and chlorobenzhydryl substituents. For instance, compound 5a demonstrated time-dependent cytotoxicity, suggesting sustained activity in situ . In contrast, the target compound lacks the chlorobenzhydryl group but incorporates a pyridin-2-yloxybenzoyl moiety, which may redirect its selectivity toward PARP inhibition rather than broad cytotoxic effects .
Antichagasic and Antimicrobial Derivatives
- Antichagasic Agents: Compound 12 (1-cyclopropanecarbonyl-4-[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]piperazine) shares the cyclopropanecarbonyl group but replaces the benzoyl moiety with a nitro-triazole-propyl chain. This modification confers potent activity against Trypanosoma cruzi, highlighting the role of electron-withdrawing nitro groups in antiparasitic activity .
- Antimicrobial Piperazines : N-Phenylpiperazine derivatives with hydroxypropyl and acyloxy substituents (e.g., 1-(4-nitrophenyl)piperazines) show moderate activity against Mycobacterium kansasii and Fusarium avenaceum. Lipophilicity and electron-donating substituents were critical for efficacy, a trend divergent from the target compound’s PARP inhibition mechanism .
Benzoyl Piperazine Amides
Studies on benzoyl and cinnamoyl piperazine amides (e.g., series 1a–g and 2a–f) revealed that electronic effects of aromatic substituents and ionization of the piperazine ring influence target binding. For example, electron-withdrawing groups on benzoyl enhanced stearoyl-CoA desaturase-1 (SCD1) inhibition, while cinnamoyl derivatives improved antibacterial activity .
Structure-Activity Relationship (SAR) Trends
Key SAR observations across piperazine derivatives include:
Electron-Withdrawing Groups : Enhance activity in SCD1 inhibitors (e.g., CF₃, Cl substituents in compound 8b ) and cytotoxic agents .
Hydrogen-Bonding Moieties : Pyridin-2-yloxy and nitro groups improve target interaction (e.g., PARP and antichagasic activities) .
Lipophilicity : Higher logP values correlate with antimycobacterial activity but may reduce solubility, necessitating balance in drug design .
Physicochemical and Pharmacokinetic Comparison
The target compound’s cyclopropane and pyridin-2-yloxy groups likely reduce logP compared to chlorobenzhydryl derivatives, improving solubility while retaining membrane permeability. Its crystalline form L further enhances stability, a critical advantage over hygroscopic hydrochloride salts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
